![molecular formula C10H11N3 B15071566 2-(Aziridin-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B15071566.png)
2-(Aziridin-1-ylmethyl)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aziridin-1-ylmethyl)-1H-benzo[d]imidazole is an organic compound that features both an aziridine ring and a benzimidazole moiety. Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain and reactivity, while benzimidazoles are bicyclic compounds containing fused benzene and imidazole rings. This unique combination of structural elements imparts distinct chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aziridin-1-ylmethyl)-1H-benzo[d]imidazole typically involves the formation of the aziridine ring followed by its attachment to the benzimidazole core. One common method is the nucleophilic ring-opening of epoxides with aziridines, which can be catalyzed by various Lewis acids . Another approach involves the direct aziridination of alkenes using electrophilic nitrogen sources .
Industrial Production Methods
Industrial production of aziridines often employs the reaction of ethyleneimine with various substrates under controlled conditions to ensure high yield and purity . The production of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives . Combining these methods allows for the efficient synthesis of this compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aziridin-1-ylmethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Nucleophilic Ring-Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of more complex structures.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to yield amines.
Substitution Reactions: The benzimidazole moiety can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Lewis Acids: Used to catalyze the ring-opening of aziridines.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Major Products
Amines: From the ring-opening of aziridines.
N-oxides: From the oxidation of the benzimidazole moiety.
Substituted Benzimidazoles: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-(Aziridin-1-ylmethyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Aziridin-1-ylmethyl)-1H-benzo[d]imidazole involves the interaction of its aziridine and benzimidazole moieties with various molecular targets. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological macromolecules, which can disrupt their function . The benzimidazole moiety can interact with DNA and proteins, further contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine: A simple three-membered nitrogen-containing ring known for its high reactivity.
Benzimidazole: A bicyclic compound with a wide range of biological activities.
Azetidine: A four-membered nitrogen-containing ring with similar reactivity to aziridine.
Uniqueness
2-(Aziridin-1-ylmethyl)-1H-benzo[d]imidazole is unique due to the combination of the highly reactive aziridine ring and the biologically active benzimidazole moiety. This dual functionality allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C10H11N3 |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
2-(aziridin-1-ylmethyl)-1H-benzimidazole |
InChI |
InChI=1S/C10H11N3/c1-2-4-9-8(3-1)11-10(12-9)7-13-5-6-13/h1-4H,5-7H2,(H,11,12) |
InChI-Schlüssel |
FILIWFQXMRFQJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1CC2=NC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15071488.png)
![[1,2,4]Triazolo[4,3-A]quinazoline](/img/structure/B15071498.png)
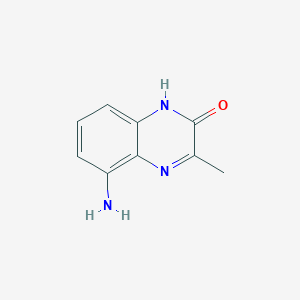
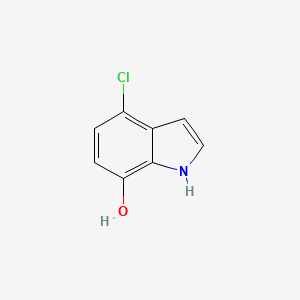

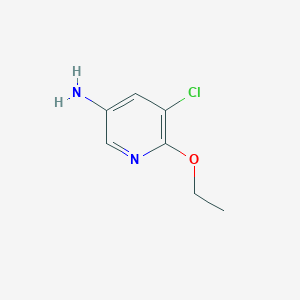
![2H-Pyrrolo[3,2-e]benzothiazole(9CI)](/img/structure/B15071524.png)
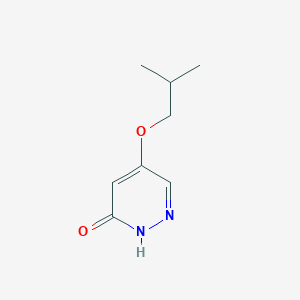
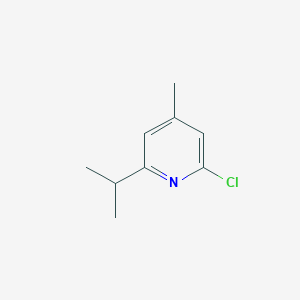
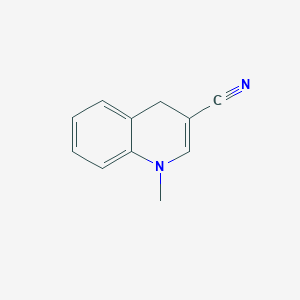
![[(Z)-spiro[2.4]hepta-4,6-dien-2-ylmethylideneamino]urea](/img/structure/B15071545.png)
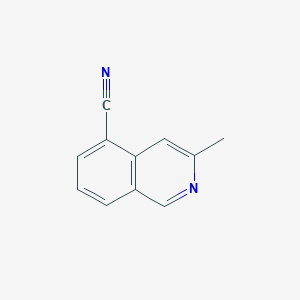
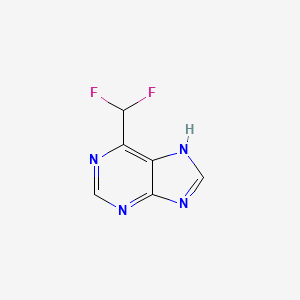
![Methyl 1-aminospiro[2.4]heptane-1-carboxylate](/img/structure/B15071589.png)
